![molecular formula C10H13IN2 B051187 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine CAS No. 853737-18-5](/img/structure/B51187.png)
2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine, also known as IMPY, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyridine derivative that contains an iodo substituent and a pyrrolidine ring. IMPY has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine is not yet fully understood, but it is believed to involve the modulation of certain neurotransmitter systems in the brain. Specifically, 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine has been found to bind to the sigma-1 receptor and the dopamine transporter, which are both involved in the regulation of mood and behavior.
Biochemische Und Physiologische Effekte
2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine has been found to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its potential antidepressant and anti-addictive effects. Additionally, 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine has been found to modulate the activity of certain ion channels in the brain, which may contribute to its anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine in lab experiments is its high affinity for certain brain receptors, which allows for precise targeting of specific neurotransmitter systems. Additionally, 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine has been well-studied and its synthesis method is well-established, making it a readily available compound for research purposes. However, one limitation of using 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine in lab experiments is its potential toxicity, which must be carefully monitored.
Zukünftige Richtungen
There are several future directions for research on 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine. One potential avenue is the development of new drugs based on the structure of 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine for the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine and its potential effects on other neurotransmitter systems in the brain. Finally, research on the potential toxicity of 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine and how to mitigate these effects could also be a promising area of study.
Synthesemethoden
The synthesis of 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine involves several steps, including the reaction of 2-acetylpyridine with methylamine and subsequent reaction with iodine. The final product is then purified using column chromatography. This synthesis method has been well-established and has been used in numerous studies.
Wissenschaftliche Forschungsanwendungen
2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine has been studied extensively for its potential applications in scientific research. It has been found to have a high affinity for certain receptors in the brain, including the sigma-1 receptor and the dopamine transporter. This makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders, including depression, anxiety, and addiction.
Eigenschaften
CAS-Nummer |
853737-18-5 |
|---|---|
Produktname |
2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
Molekularformel |
C10H13IN2 |
Molekulargewicht |
288.13 g/mol |
IUPAC-Name |
2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H13IN2/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8/h4-5,7,9H,2-3,6H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
OHWTZFDBFMEMBE-VIFPVBQESA-N |
Isomerische SMILES |
CN1CCC[C@H]1C2=CN=C(C=C2)I |
SMILES |
CN1CCCC1C2=CN=C(C=C2)I |
Kanonische SMILES |
CN1CCCC1C2=CN=C(C=C2)I |
Synonyme |
2-Iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]pyridine _x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



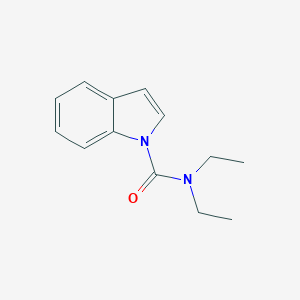
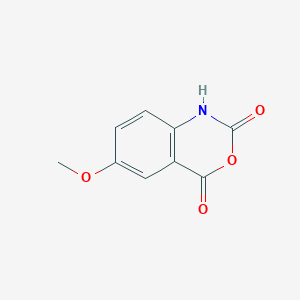
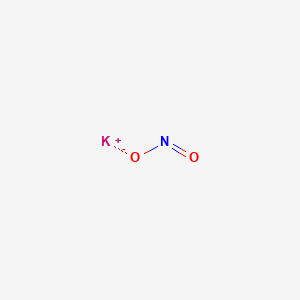
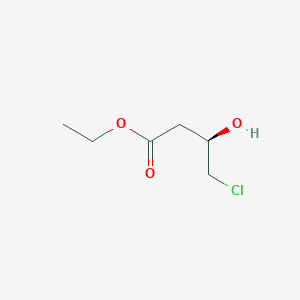
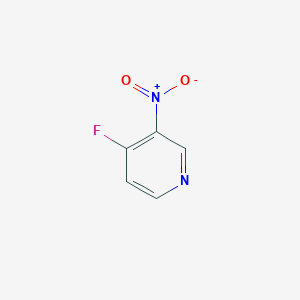
![[(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium](/img/structure/B51118.png)
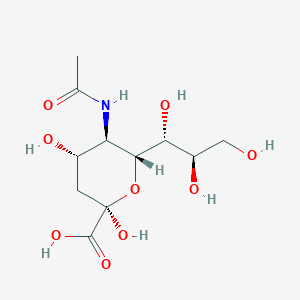
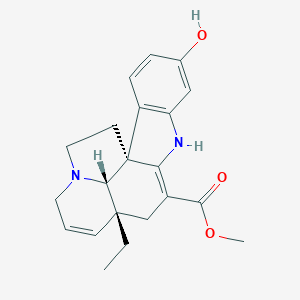

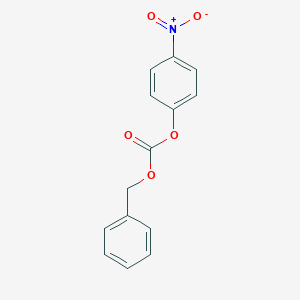
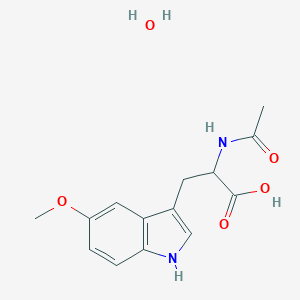
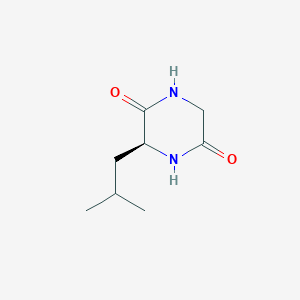
![Furo[2,3-c]pyridine-2-carbonitrile](/img/structure/B51131.png)
